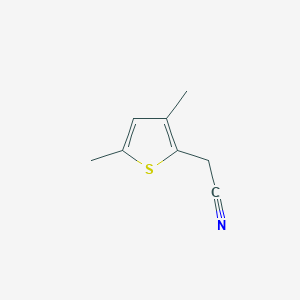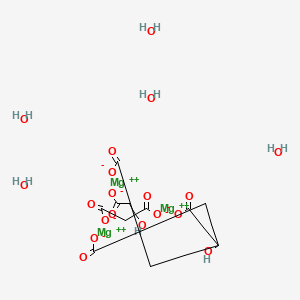
1,2,4,8-Tetrachloronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H4Cl4, and it has a molecular weight of 265.951 g/mol . This compound belongs to the class of polychlorinated naphthalenes, which are known for their stability and persistence in the environment .
Vorbereitungsmethoden
The synthesis of 1,2,4,8-Tetrachloronaphthalene typically involves the chlorination of naphthalene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,2,4,8-Tetrachloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form lower chlorinated naphthalenes or even naphthalene itself. Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated naphthoquinones.
Wissenschaftliche Forschungsanwendungen
1,2,4,8-Tetrachloronaphthalene has several applications in scientific research:
Environmental Studies: Due to its persistence and stability, it is often used as a model compound to study the behavior and fate of polychlorinated naphthalenes in the environment.
Toxicology: Research on its toxicological effects helps in understanding the impact of chlorinated naphthalenes on human health and ecosystems.
Material Science: It is used in the development of advanced materials, including insulating coatings for electrical wires.
Wirkmechanismus
The mechanism of action of 1,2,4,8-Tetrachloronaphthalene involves its interaction with biological molecules, leading to various biochemical effects. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. It may also interfere with enzyme activities and disrupt cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,4,8-Tetrachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
- 1,2,3,4-Tetrachloronaphthalene
- 1,2,3,5-Tetrachloronaphthalene
- 1,2,3,6-Tetrachloronaphthalene
- 1,2,3,7-Tetrachloronaphthalene
These compounds share similar structural features but differ in the positions of chlorine atoms, which can influence their chemical reactivity and environmental behavior .
Eigenschaften
IUPAC Name |
1,2,4,8-tetrachloronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSZUCZKSCTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215636 |
Source


|
| Record name | 1,2,4,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6529-87-9 |
Source


|
| Record name | Naphthalene, 1,2,4,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)




![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)

